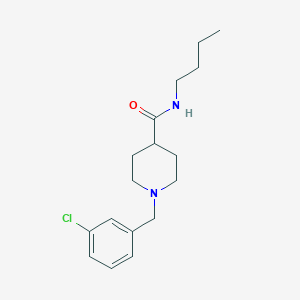![molecular formula C19H19ClN2O3 B5003997 N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely researched in the scientific community. It was first synthesized in the 1990s as part of a research project aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions.
作用機序
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide acts on the endocannabinoid system in the body, which is responsible for regulating a variety of physiological processes such as pain, inflammation, and mood. Specifically, this compound binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and peripheral tissues, respectively. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of pain and inflammation pathways, the regulation of immune function, and the modulation of mood and behavior. This compound has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one of the limitations of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide. One area of interest is the development of new pain medications based on this compound and other synthetic cannabinoids. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential for off-target effects.
合成法
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 3-chloro-4-(4-morpholinylcarbonyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with phenylmagnesium bromide to yield the final product, this compound.
科学的研究の応用
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include pain management, inflammation, and neurological disorders. This compound has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, making it a promising candidate for the development of new pain medications.
特性
IUPAC Name |
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-17-13-15(21-18(23)12-14-4-2-1-3-5-14)6-7-16(17)19(24)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOOZTTXOXKGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5003914.png)



![4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5003943.png)
![1-(5-bromo-2-thienyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5003955.png)
![7-amino-5-(2,3-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5003977.png)
![6,7-dimethoxy-2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003991.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B5004017.png)
![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![4,4'-[1,3-phenylenebis(oxy-3,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5004031.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)